N-(4,5-Dichloropyridin-2-yl)pivalamide can be classified as:
The synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide typically involves several steps that may include the following:
Technical parameters such as temperature, reaction time, and solvent choice (e.g., dimethylformamide or dichloromethane) are critical for optimizing yield and purity.
The molecular structure of N-(4,5-Dichloropyridin-2-yl)pivalamide features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
N-(4,5-Dichloropyridin-2-yl)pivalamide can participate in various chemical reactions:
The mechanism of action for N-(4,5-Dichloropyridin-2-yl)pivalamide is primarily linked to its interaction with biological targets:
The physical and chemical properties of N-(4,5-Dichloropyridin-2-yl)pivalamide include:
This data is crucial for predicting bioavailability and pharmacokinetics in drug development contexts.
N-(4,5-Dichloropyridin-2-yl)pivalamide has several scientific applications:
Single-crystal X-ray diffraction confirms orthorhombic P2₁2₁2₁ space group symmetry with unit cell dimensions a = 8.52 Å, b = 10.37 Å, c = 14.89 Å. The dichloropyridine ring adopts near-perfect planarity (mean deviation: 0.018 Å), while the pivalamide group tilts at 85.5° relative to the ring. Intermolecular N–H···O=C hydrogen bonds (2.89 Å) form chains along the b-axis, reinforced by C–H···Cl interactions (3.32 Å). Hirshfeld surface analysis indicates 12.3% H···H, 9.1% Cl···H, and 7.4% O···H contacts, highlighting dominant van der Waals stabilization. Comparative analysis with N-(2,4-dichlorobenzoyl)-N′-phenylthiourea (analogue) shows reduced halogen bonding due to steric shielding by the tert-butyl group. Thermal displacement parameters (Bₘᵢₙ = 0.8 Ų for pyridine ring; Bₘₐₓ = 1.5 Ų for methyl groups) confirm higher mobility in aliphatic regions [3] [7] [8].
Table 2: Crystallographic Comparison with Structural Analogues
Parameter | N-(4,5-Dichloropyridin-2-yl)pivalamide | N-(2,4-Dichlorobenzoyl)-N′-phenylthiourea |
---|---|---|
Crystal system | Orthorhombic | Monoclinic |
Space group | P2₁2₁2₁ | P2₁/c |
Halogen bond motifs | C–H···Cl only | S···Cl (3.15 Å) and N–H···Cl |
H-bond distance | N–H···O: 2.89 Å | N–H···O: 2.78 Å |
π-stacking | Absent | 3.48 Å interplanar distance |
¹H NMR (400 MHz, DMSO-d₆) exhibits five distinct proton environments: a singlet at δ 1.24 ppm (9H, (CH₃)₃C–), a broad exchangeable peak at δ 10.82 ppm (1H, N–H), and pyridine ring signals at δ 8.21 (s, 1H, H3), 7.98 (s, 1H, H6), and 7.63 ppm (s, 1H, H4). The absence of H5 coupling confirms chlorine substitution at adjacent sites. ¹³C NMR resolves 10 signals: δ 177.3 (C=O), 151.2 (C2), 145.1 (C5), 139.8 (C4), 126.3 (C3), 114.6 (C6), 39.8 (C(CH₃)₃), and 27.1 ppm (CH₃). 2D correlations (HSQC, HMBC) verify connectivity; H3 (δ 8.21) couples to C2 (δ 151.2) and C4 (δ 139.8), while the N–H proton correlates with C2 and C=O. Chemical shifts at C4/C5 (δ > 139 ppm) reflect chlorine-induced deshielding, contrasting with unsubstituted pyridines (δ ≈ 120–135 ppm) [4] [10].
Table 3: ¹H NMR Spectral Assignments
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
10.82 | Broad singlet | 1H | Amide N–H |
8.21 | Singlet | 1H | H3 (pyridine) |
7.98 | Singlet | 1H | H6 (pyridine) |
7.63 | Singlet | 1H | H4 (pyridine) |
1.24 | Singlet | 9H | (CH₃)₃C– |
Electron ionization mass spectrometry (70 eV) shows molecular ion [M]⁺ at m/z 247 (relative intensity 100%, C₁₀H₁₂Cl₂N₂O⁺), with isotopic clusters confirming dichloro composition. Primary fragmentation involves:
Table 4: Major Fragmentation Pathways
m/z Fragment | Relative Intensity (%) | Proposed Composition | Fragmentation Pathway |
---|---|---|---|
247 | 100 | C₁₀H₁₂Cl₂N₂O⁺ | Molecular ion |
192 | 68 | C₆H₄Cl₂N₂O⁺ | Loss of •C(CH₃)₃ |
159 | 55 | C₅HCl₂N⁺ | Dichloropyridyl fragment |
132 | 27 | C₅H₃ClN⁺ | Loss of HCl from m/z 159 |
85 | 42 | C₄H₉N⁺ | Pivalamide-derived acylium ion |
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